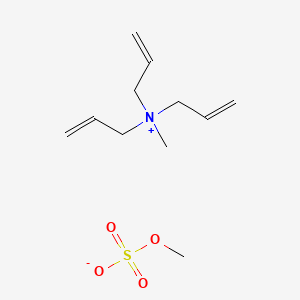![molecular formula C10H9NOS B579516 N-(benzo[b]thiophen-4-yl)acetamide CAS No. 17402-84-5](/img/structure/B579516.png)
N-(benzo[b]thiophen-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[b]thiophen-4-yl)acetamide is a heterocyclic compound that features a benzothiophene moiety linked to an acetamide group. Benzothiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the sulfur atom in the thiophene ring imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-4-yl)acetamide typically involves the reaction of benzo[b]thiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of benzo[b]thiophene-4-amine, which is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process. Solvent-free methods and green chemistry approaches are also being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(benzo[b]thiophen-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
N-(benzo[b]thiophen-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of N-(benzo[b]thiophen-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(benzothiazol-2-yl)acetamide
- N-(benzofuran-2-yl)acetamide
- N-(benzo[d]thiazol-2-yl)acetamide
Uniqueness
N-(benzo[b]thiophen-4-yl)acetamide is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents .
Propriétés
Numéro CAS |
17402-84-5 |
|---|---|
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.248 |
Nom IUPAC |
N-(1-benzothiophen-4-yl)acetamide |
InChI |
InChI=1S/C10H9NOS/c1-7(12)11-9-3-2-4-10-8(9)5-6-13-10/h2-6H,1H3,(H,11,12) |
Clé InChI |
BTMZJQQEDDHXCY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C=CSC2=CC=C1 |
Synonymes |
4-(Acetylamino)benzo[b]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.5]nona-1,6-diene-2-carboxamide](/img/structure/B579434.png)
![(1R,4R,6R,7R,10S,14S,16S,18R,19S)-10,14,16,18-tetrahydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B579435.png)



![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)





